molecular formula C6H13NO5 B1230015 (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Cat. No. B1230015
M. Wt: 179.17 g/mol
InChI Key: FZHXIRIBWMQPQF-SLPGGIOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldehydo-D-glucosamine is the open-chain form of D-glucosamine. It derives from an aldehydo-D-glucose.

Scientific Research Applications

Synthesis of Amino Acids and Peptides

  • A study by Marin et al. (2002) demonstrates the use of related compounds in synthesizing amino acids like (2S,5R)-5-hydroxylysine, a component of collagen proteins (Marin, Didierjean, Aubry, Briand, & Guichard, 2002).
  • Jeon et al. (2006) explored the stereoselective synthesis of protected derivatives of similar amino acids, highlighting their role in biologically active marine peptides (Jeon, Hong, Oh, & Kim, 2006).

Biochemical Studies and Pharmacological Potential

  • Gong et al. (2012) investigated the solubilities of various saccharides, including compounds structurally similar to (2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal, which is crucial in understanding their biochemical properties (Gong, Wang, Zhang, & Qu, 2012).
  • Andrés et al. (2003) conducted research on the diastereoselective synthesis of enantiopure amino acids, which are key components in pharmaceutical developments (Andrés, Muñoz, Pedrosa, & Pérez-Encabo, 2003).

Synthesis of Cyclic Depsipeptides and Marine Cyanobacteria Compounds

Novel Antioxidant Agents

Other Applications in Chemical Synthesis

properties

Product Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H13NO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2,7H2/t3-,4+,5+,6+/m0/s1

InChI Key

FZHXIRIBWMQPQF-SLPGGIOYSA-N

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 3
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 4
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxyhexanal

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